molecular formula C24H20F2N4O4S B2452469 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014069-44-3

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B2452469
CAS RN: 1014069-44-3
M. Wt: 498.5
InChI Key: LYVPPIHSGMEZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H20F2N4O4S and its molecular weight is 498.5. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activities

Studies on pyrazole-sulfonamide derivatives have highlighted their potential antiproliferative activities. These compounds have been synthesized and tested for their in vitro antiproliferative activities against cancer cell lines such as HeLa and C6. Some derivatives have shown promising broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Carbonic Anhydrase Inhibitors

Pyrazole-sulfonamide derivatives have also been explored for their inhibitory effects on human carbonic anhydrase isoenzymes, showcasing potential therapeutic applications in treating conditions mediated by these enzymes. The compounds exhibited varying degrees of inhibition, with certain derivatives showing high inhibitory effects on carbonic anhydrase I and II isoenzymes (Mert et al., 2015).

Cytotoxicity and Antimicrobial Activities

The synthesized pyrazole and pyrazolopyrimidine derivatives have been evaluated for their cytotoxicity against various cancer cell lines and antimicrobial potency. These studies provide insights into the structure-activity relationships necessary for designing compounds with enhanced biological activities (Hassan et al., 2015).

Novel Drug Development

Additionally, these compounds are being studied for their potential in novel drug development, including treatments for tuberculosis and as carbonic anhydrase inhibitors for therapeutic uses. The diversity in their biological activities highlights the significance of pyrazole-sulfonamide derivatives in medicinal chemistry and drug discovery (Jeankumar et al., 2013).

properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N4O4S/c25-18-5-1-16(2-6-18)13-30-14-22(24(29-30)34-15-17-3-7-19(26)8-4-17)23(31)28-20-9-11-21(12-10-20)35(27,32)33/h1-12,14H,13,15H2,(H,28,31)(H2,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVPPIHSGMEZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)OCC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide

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